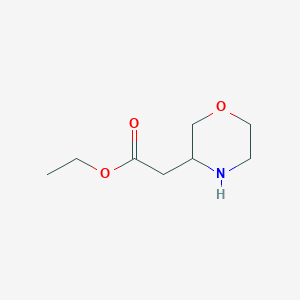

Ethyl 2-(morpholin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-morpholin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBOPXFYYFSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472688 | |

| Record name | ethyl 2-(morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81684-84-6 | |

| Record name | ethyl 2-(morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(morpholin-3-yl)acetate

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for Ethyl 2-(morpholin-3-yl)acetate, a substituted morpholine derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. Due to the absence of a direct, single-step synthesis in the current literature, this document outlines a robust, multi-step approach commencing from readily available starting materials. The synthesis involves the formation of a morpholin-3-one intermediate, followed by a Horner-Wadsworth-Emmons reaction to introduce the ethyl acetate moiety, catalytic hydrogenation to saturate the resulting olefin, and a final deprotection step. This guide includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visualizations of the synthetic workflow and key reaction mechanisms to ensure clarity and reproducibility.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of substituents onto the morpholine ring can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and conformational rigidity, thereby modulating its pharmacological profile. This compound, with a carboxymethyl group at the C-3 position, represents a valuable scaffold for further chemical elaboration in drug discovery programs. This document details a feasible and logical synthetic route to this target compound, designed for practical implementation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence as illustrated below. This pathway was designed to be efficient and to utilize well-established chemical transformations.

In-Depth Technical Guide: Ethyl 2-(morpholin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(morpholin-3-yl)acetate is a heterocyclic organic compound featuring a morpholine ring substituted at the 3-position with an ethyl acetate group. While specific research on this particular isomer is limited, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous approved drugs. This technical guide provides a comprehensive overview of the known chemical properties of the hydrochloride salt of this compound, explores potential synthetic routes based on established methodologies for substituted morpholines, and discusses the likely biological significance in the context of related morpholine-containing compounds. Due to the scarcity of direct experimental data, this guide also highlights areas where further research is needed to fully characterize this compound.

Chemical Properties

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Hydrochloride Salt) | Value (Free Base - Predicted/Inferred) |

| IUPAC Name | This compound hydrochloride | This compound |

| CAS Number | 761460-01-9 | Not assigned |

| Molecular Formula | C₈H₁₆ClNO₃ | C₈H₁₅NO₃ |

| Molecular Weight | 209.67 g/mol | 173.21 g/mol |

| Appearance | Off-white hygroscopic solid | Likely a liquid or low-melting solid |

| Solubility | Information not available | Information not available |

| Melting Point | Information not available | Information not available |

| Boiling Point | Information not available | Information not available |

| Storage | Inert atmosphere, room temperature | Inert atmosphere, cool and dry place |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, based on general and well-established methods for the synthesis of 3-substituted morpholine derivatives, a plausible synthetic route can be proposed. One common strategy involves the cyclization of an appropriate amino alcohol precursor.

Proposed Synthetic Pathway

A potential route to this compound could involve the N-alkylation of a suitable ethanolamine derivative with an ethyl haloacetate followed by an intramolecular cyclization. A key starting material would be a protected 2-amino-1,4-butanediol derivative.

Experimental Workflow: A Generalized Approach

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Hypothetical Protocol):

-

N-Alkylation: To a solution of a suitable N-protected 2-amino-1,4-butanediol derivative in an aprotic solvent (e.g., acetonitrile or DMF), a non-nucleophilic base (e.g., diisopropylethylamine) is added. Ethyl bromoacetate is then added dropwise at room temperature, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product extracted with an organic solvent.

-

Deprotection: The protecting group on the primary hydroxyl function is removed under appropriate conditions. For instance, a silyl protecting group can be removed using a fluoride source like TBAF.

-

Cyclization: The resulting amino diol can be cyclized under various conditions. An acid-catalyzed dehydration could be employed, or alternatively, a Mitsunobu reaction with triphenylphosphine and a dialkyl azodicarboxylate could effect the intramolecular etherification to form the morpholine ring.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including choice of protecting groups, reagents, solvents, and temperatures, would require experimental optimization.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways associated with this compound. However, the morpholine ring is a key structural motif in a wide range of biologically active compounds, and its presence suggests potential pharmacological relevance.

The biological activities of morpholine derivatives are diverse and depend heavily on the nature and position of the substituents on the morpholine ring.[1][2] Generally, the morpholine moiety is introduced into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3][4]

Potential Areas of Pharmacological Interest:

-

Central Nervous System (CNS) Activity: Many morpholine-containing compounds exhibit CNS activity.[3] The morpholine ring can influence a molecule's ability to cross the blood-brain barrier.

-

Anticancer Activity: The introduction of a morpholine ring has been shown in some instances to enhance the anticancer activity of compounds.[1]

-

Antimicrobial and Anti-inflammatory Effects: Various derivatives of morpholine have been reported to possess antimicrobial and anti-inflammatory properties.[2][5]

Given that the acetate group can be hydrolyzed in vivo to the corresponding carboxylic acid, it is also pertinent to consider the biological activities of morpholin-3-yl-acetic acid. This related compound has been investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][6]

Signaling Pathway Diagram (Hypothetical Interaction):

As no specific molecular target has been identified for this compound, a diagram of a signaling pathway would be purely speculative. Research would first need to identify a biological target (e.g., a receptor, enzyme, or ion channel) to elucidate any relevant signaling cascades.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant lack of publicly available experimental data. While the properties of its hydrochloride salt provide some initial characterization, further studies are required to determine the physicochemical properties, a validated synthetic protocol, and the biological activity of the free base. The established importance of the morpholine scaffold in drug discovery suggests that this compound and its derivatives could be valuable building blocks for the synthesis of novel therapeutic agents. Future research should focus on developing a reliable synthesis, characterizing the compound's spectral and physical properties, and screening for biological activity to uncover its potential therapeutic applications.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(morpholin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(morpholin-3-yl)acetate, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific data for the 3-substituted isomer, this document also includes relevant information on the closely related 2- and 4-substituted isomers to provide a broader context for its potential properties and applications. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties and biological activity. This guide covers the chemical identity, illustrative synthetic protocols, potential biological relevance, and key signaling pathways associated with morpholine-containing compounds.

Chemical Identification and Properties

This compound is a substituted morpholine derivative. The core structure consists of a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, with an ethyl acetate substituent at the 3-position. The confirmed Chemical Abstracts Service (CAS) numbers for this compound and its hydrochloride salt are provided below.

Table 1: CAS Numbers for this compound and Its Hydrochloride Salt

| Compound Name | CAS Number | Reference |

| This compound | 81684-84-6 | [1] |

| This compound hydrochloride | 761460-01-9 | [2] |

Table 2: Physicochemical Properties of Isomeric Ethyl Morpholinoacetates

| Property | Ethyl 2-(morpholin-2-yl)acetate | Ethyl 2-(morpholin-4-yl)acetate |

| CAS Number | 503601-25-0[3][4] | 3235-82-3[5][6] |

| Molecular Formula | C₈H₁₅NO₃[3] | C₈H₁₅NO₃[5] |

| Molecular Weight | 173.21 g/mol [3] | 173.212 g/mol [5] |

| Appearance | Yellow to light yellow liquid or wax[3] | Not specified |

| Purity (typical) | ≥ 96% (HPLC)[3] | Not specified |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the synthesis of substituted morpholines and related esters can be adapted. Below are illustrative protocols for the synthesis of the isomeric Ethyl 2-(morpholin-4-yl)acetate and a general method for creating substituted morpholines.

Illustrative Protocol: Synthesis of Ethyl 2-(morpholin-4-yl)acetate

This protocol is based on the reaction of morpholine with ethyl chloroacetate.[7][8]

Reaction Scheme:

A representative reaction scheme for the synthesis of Ethyl 2-(morpholin-4-yl)acetate.

Materials:

-

Morpholine

-

Ethyl chloroacetate

-

Triethylamine

-

Benzene (or a suitable alternative solvent)

-

Hydrazine hydrate (for derivatization)

-

Ethanol

Procedure:

-

A mixture of morpholine (0.1 mol), ethyl chloroacetate (0.1 mol), and triethylamine (0.1 mol) is prepared in benzene.[8]

-

The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude Ethyl 2-(morpholin-4-yl)acetate.

-

Further purification can be achieved by distillation or column chromatography.

General Protocol: Synthesis of Substituted Morpholines from Amino Alcohols

A versatile method for synthesizing substituted morpholines involves the cyclization of amino alcohol derivatives.[9][10][11][12]

A generalized workflow for the synthesis of substituted morpholines.

Biological and Pharmacological Context

While specific biological data for this compound is scarce, the morpholine moiety is a well-established pharmacophore in drug discovery, contributing to improved pharmacokinetic and pharmacodynamic properties.[13][14][15][16]

Table 3: Potential Therapeutic Areas for Morpholine-Containing Compounds

| Therapeutic Area | Rationale and Examples | References |

| Central Nervous System (CNS) Disorders | The morpholine ring can improve blood-brain barrier permeability and solubility. It is found in drugs for depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's. | [13][14][15][16] |

| Oncology | Morpholine derivatives have been identified as potent inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. | [17][18][19][20][21] |

| Infectious Diseases | The morpholine scaffold is present in various antibacterial and antifungal agents. | [7][22][23] |

Role in CNS Drug Discovery

The physicochemical properties of the morpholine ring, including its pKa and flexible conformation, make it a valuable component in the design of CNS-active drugs.[13][14][15] It can act as:

-

An interacting element with target proteins.

-

A scaffold to orient other functional groups correctly.

-

A modulator of pharmacokinetic/pharmacodynamic (PK/PD) properties , enhancing solubility and brain permeability.[13]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[18][19] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing compounds have been developed as inhibitors of this pathway. The oxygen atom of the morpholine ring often forms a critical hydrogen bond in the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.[18][20]

The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Conclusion

This compound is a compound with potential applications in drug discovery, largely inferred from the well-documented importance of the morpholine scaffold. While specific data for this isomer is limited, this guide provides a framework for its study by presenting information on its chemical identity, illustrative synthetic approaches, and the broader biological context of morpholine-containing molecules, particularly in CNS disorders and oncology. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 761460-01-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 5. ETHYL 2-(MORPHOLIN-4-YL)ACETATE | CAS 3235-82-3 [matrix-fine-chemicals.com]

- 6. Ethyl 2-Morpholinoacetate | C8H15NO3 | CID 2734105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine synthesis [organic-chemistry.org]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ethyl 2-(morpholin-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(morpholin-3-yl)acetate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the analysis of this and structurally related molecules.

Chemical Structure

Compound Name: this compound CAS Number: 81684-84-6[1] Molecular Formula: C₈H₁₅NO₃[1] Molecular Weight: 173.21 g/mol [1] Structure:

Figure 1. Chemical Structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS and are intended to guide the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ |

| ~3.9 - 3.7 | m | 2H | Morpholine H (position 5) |

| ~3.6 - 3.4 | m | 1H | Morpholine H (position 3) |

| ~3.2 - 3.0 | m | 1H | Morpholine H (position 2) |

| ~2.9 - 2.7 | m | 1H | Morpholine H (position 2) |

| ~2.6 - 2.4 | m | 2H | -CH₂ -COO- |

| ~2.0 (broad) | s | 1H | NH |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~172 | C | C =O (Ester) |

| ~68 | CH₂ | Morpholine C (position 5) |

| ~61 | CH₂ | -O-C H₂-CH₃ |

| ~50 | CH | Morpholine C (position 3) |

| ~46 | CH₂ | Morpholine C (position 2) |

| ~45 | CH₂ | Morpholine C (position 6) |

| ~40 | CH₂ | -C H₂-COO- |

| ~14 | CH₃ | -O-CH₂-C H₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| 2980-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| 1250-1050 | Strong | C-O Stretch (Ester and Ether) |

| ~1120 | Strong | C-N Stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion Type |

| 174.11 | [M+H]⁺ |

| 196.10 | [M+Na]⁺ |

| 86.06 | [M-CH₂COOEt+H]⁺ |

Experimental Protocols

The following sections detail generalized protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2][3] To ensure accurate chemical shift referencing, the solvent may contain a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] For a sufficient signal-to-noise ratio, 8 to 16 scans are typically co-added.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm). Integrate the signals to determine the relative number of protons.[2]

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

-

Instrument Setup: The instrument is set up similarly to ¹H NMR, with locking and shimming.

-

Data Acquisition: A standard ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4][5] A wider spectral width (e.g., 0-220 ppm) is used.[5] Due to the lower sensitivity and longer relaxation times of carbon nuclei, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.[4][6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8]

-

Solid Film: For a solid sample, dissolve a small amount in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

KBr Pellet: Alternatively, grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.[10]

-

-

Data Acquisition: Place the sample in the IR spectrometer. Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically around 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[11] High concentrations should be avoided to prevent detector saturation and contamination.[11] It is crucial that the sample is free of non-volatile salts.[11]

-

Ionization: The sample solution is introduced into the mass spectrometer. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable.[12] ESI generates charged molecules with minimal fragmentation, typically producing protonated molecules [M+H]⁺.[13]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[14]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.[13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ekwan.github.io [ekwan.github.io]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. rsc.org [rsc.org]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. amherst.edu [amherst.edu]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(morpholin-3-yl)acetate

Disclaimer: Publicly available experimental data on the specific solubility and stability of Ethyl 2-(morpholin-3-yl)acetate is limited. The following guide provides a comprehensive framework and methodologies that researchers, scientists, and drug development professionals can employ to determine these critical physicochemical properties for this compound or structurally similar molecules. The data presented herein is illustrative and intended to serve as a template for reporting such findings.

Introduction

The characterization of a compound's solubility and stability is a cornerstone of early-stage drug development. These properties are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This compound, as a molecule of interest in medicinal chemistry, requires a thorough understanding of its behavior in various solvent systems and under different environmental conditions. This guide outlines the standard experimental protocols for evaluating these parameters and provides a template for the presentation of the resulting data.

Part 1: Solubility Assessment

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to designing appropriate formulations and predicting its in vivo behavior.

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and select a panel of relevant organic solvents (e.g., ethanol, propylene glycol, DMSO, acetone).

-

Compound Addition: Add an excess amount of this compound to a known volume of each solvent in sealed vials. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The use of a shaking incubator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the separation of the solid and liquid phases. Centrifugation or filtration (using a filter compatible with the solvent and compound) can be employed to remove undissolved solids.

-

Quantification: Aspirate a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

The following table summarizes hypothetical solubility data for this compound in various pharmaceutically relevant solvents.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 50 |

| Phosphate Buffered Saline | 7.4 | 25 | 15.2 |

| Water | 7.0 | 25 | 20.5 |

| Ethanol | N/A | 25 | > 100 |

| Propylene Glycol | N/A | 25 | 75.8 |

| DMSO | N/A | 25 | > 200 |

| 0.1 N HCl | 1.2 | 37 | > 60 |

| Phosphate Buffered Saline | 7.4 | 37 | 22.8 |

Part 2: Stability Assessment

Evaluating the chemical stability of a compound under various stress conditions is crucial for identifying potential degradation pathways and establishing appropriate storage and handling procedures.

Forced degradation studies are conducted to intentionally degrade the compound under more extreme conditions than those it would typically encounter. This helps to elucidate its degradation pathways and develop stability-indicating analytical methods.

-

Hydrolytic Stability:

-

Dissolve the compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) solutions.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the remaining parent compound and identify any major degradants.

-

-

Oxidative Stability:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

-

Incubate the solution at room temperature for a defined period (e.g., 24 hours).

-

Analyze samples at appropriate time points by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

Maintain a dark control sample in parallel.

-

After the specified exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

The following table presents hypothetical data from a forced degradation study of this compound.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants Observed |

| 0.1 N HCl (60 °C) | 24 | 85.3 | 2-(morpholin-3-yl)acetic acid |

| Water (60 °C) | 24 | 98.1 | Minor peaks observed |

| 0.1 N NaOH (60 °C) | 4 | 10.2 | 2-(morpholin-3-yl)acetic acid |

| 3% H₂O₂ (RT) | 24 | 92.5 | N-oxide derivative |

| Photolysis (ICH Q1B) | 24 | 99.5 | No significant degradation |

Visualizations

Caption: Workflow for solubility and stability testing.

Caption: Potential hydrolysis of the ethyl ester.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is indispensable for the successful development of this compound or any new chemical entity. The illustrative data and protocols provide a robust framework for generating the necessary information to guide formulation development, define storage conditions, and ensure the quality and efficacy of the final drug product. A thorough understanding of these fundamental properties mitigates risks in later stages of development and is a prerequisite for regulatory submission.

The Expanding Therapeutic Potential of Morpholine Derivatives: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This has led to the widespread incorporation of the morpholine moiety in a diverse array of molecules with significant biological activities. This in-depth technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological potential of morpholine derivatives, with a focus on their anticancer, antibacterial, antifungal, and antiviral properties. Detailed experimental protocols, structured quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] One of the most prominent pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1]

Quantitative Data: Anticancer Activity

The anticancer efficacy of morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the in vitro anticancer activities of selected morpholine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | Quinazoline | A549 (Lung) | 10.38 ± 0.27 | [3] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [3] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] | ||

| AK-10 | Quinazoline | A549 (Lung) | 8.55 ± 0.67 | [3] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [3] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3] | ||

| Compound 10e | Tetrahydroquinoline | A549 (Lung) | 0.033 ± 0.003 | [4] |

| Compound 10h | Tetrahydroquinoline | MCF-7 (Breast) | 0.087 ± 0.007 | [4] |

| Compound 5h | Benzimidazole-Oxadiazole | HT-29 (Colon) | 3.103 ± 0.979 | [5] |

| M2 | N-morpholine | MDA-MB-231 (Breast) | 88.27 µg/mL | [6] |

| M5 | N-morpholine | MDA-MB-231 (Breast) | 81.92 µg/mL | [6] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several morpholine-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] The morpholine ring often plays a crucial role in binding to the ATP-binding pocket of these kinases.[2] The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.[3]

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test morpholine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).[1][3]

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]

Antimicrobial Activity of Morpholine Derivatives

The morpholine scaffold is also a key component in many compounds exhibiting potent antimicrobial activity against a range of pathogenic bacteria and fungi.[7][8]

Antibacterial Activity

Morpholine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[9][10]

The antibacterial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] Some studies also report the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Ru(ii)-3 | Ruthenium-based | Staphylococcus aureus | 0.78 | - | [9] |

| Compound 11h | - | Escherichia coli | Potent | - | [7] |

| Staphylococcus aureus | Potent | - | [7] | ||

| Compound 11j | - | Escherichia coli | Potent | - | [7] |

| Staphylococcus aureus | Potent | - | [7] | ||

| M-C12 to M-C16 | Tetraalkylammonium salts | MRSA | 3.9 | 3.9 | [11] |

| Compound 21 | 1,3-thiazine-2-amine | Pseudomonas aeruginosa | 6.25 | - | [12] |

| Compound 23 | 1,3-thiazine-2-amine | Bacillus subtilis | 6.25 | - | [12] |

| Compound 24 | 1,3-thiazine-2-amine | Vibrio cholerae | 6.25 | - | [12] |

| Pseudomonas aeruginosa | 6.25 | - | [12] |

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[3]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial inoculum standardized to 0.5 McFarland

-

Test morpholine derivatives

-

Positive control antibiotic

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Antifungal Activity

Morpholine derivatives have also been investigated for their efficacy against various fungal pathogens.[13][14]

Similar to antibacterial testing, antifungal activity is measured by MIC. Additionally, the Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial fungal inoculum, is often determined.[14]

| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Compound 11d | - | Aspergillus niger | Moderate | - | [7] |

| Compound 24 | Sila-morpholine | Candida albicans ATCC 24433 | 1 | 2 | [14] |

| Cryptococcus neoformans ATCC 34664 | 0.5 | 1 | [14] | ||

| Aspergillus niger ATCC 10578 | 2 | 4 | [14] | ||

| Compound 2e | Thiazol-2(3H)-imine | Candida parapsilosis | 1.23 (MIC50) | - | [15] |

| Compound 20 | 1,3-thiazine-2-amine | Aspergillus flavus | 6.25 | - | [12] |

| Rhizopus | 6.25 | - | [12] | ||

| Compound 25 | 1,3-thiazine-2-amine | All tested strains | 6.25 | - | [12] |

The Clinical and Laboratory Standards Institute (CLSI) has established a reference method (M38-A) for antifungal susceptibility testing of filamentous fungi.[16][17]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium

-

Fungal inoculum prepared from fresh cultures

-

Test morpholine derivatives

-

Positive control antifungal agent

Procedure:

-

Inoculum Preparation: Fungal spores or conidia are harvested from a culture and the suspension is adjusted spectrophotometrically to a specific transmittance. This is further diluted to obtain the final inoculum concentration.

-

Plate Preparation: Similar to the antibacterial broth microdilution, serial two-fold dilutions of the test compounds are prepared in RPMI-1640 medium in the microtiter plates.

-

Inoculation: The standardized fungal inoculum is added to each well.

-

Incubation: Plates are incubated at 35°C for a specified period, which can vary depending on the fungus (e.g., 48-72 hours).[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% inhibition) compared to the growth control.

Antiviral Activity of Morpholine Derivatives

While less extensively studied compared to their other biological activities, some morpholine-containing compounds, particularly within broader classes like quinolines, have shown potential as antiviral agents. Screening for antiviral activity typically involves cell-based assays that measure the inhibition of virus-induced effects.

Quantitative Data: Antiviral Activity

Antiviral activity is often reported as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response, or the concentration that inhibits virus replication by 50% (IC50).

| Compound Class | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Quinoline Derivatives | Zika Virus (ZIKV) | - | Varies | |

| Quinoline Derivatives | Respiratory Syncytial Virus (RSV) | - | 3.10 – 6.93 (IC50) | |

| Quinoline Derivatives | Influenza A Virus (IAV) | - | 1.87 – 14.28 (IC50) | |

| Phenylamino-Phenoxy-Quinoline (3c) | SARS-CoV-2 | Vero E6 | - (Strong Inhibition) |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound against lytic viruses.[7]

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock

-

Test morpholine derivatives

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Fixative (e.g., formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection: Remove the growth medium from the cells and infect them with the virus in the presence of different concentrations of the test compound. A virus control (no compound) is also included.

-

Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.

-

Overlay: Remove the virus inoculum and add an overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization: Fix the cells and stain them with a dye like crystal violet. Viable cells will be stained, while the areas of cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 or IC50 value is determined from the dose-response curve.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is used for viruses that cause visible damage (cytopathic effect) to the host cells. It measures the ability of a compound to protect cells from virus-induced death or morphological changes.[11][15]

Materials:

-

Confluent monolayer of susceptible host cells in 96-well plates

-

Virus stock

-

Test morpholine derivatives

-

Cell culture medium

-

Staining solution (e.g., crystal violet or neutral red)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.

-

Treatment and Infection: Treat the cells with serial dilutions of the test compound, followed by infection with a specific amount of virus that causes complete CPE within a few days. Include cell controls (no virus, no compound) and virus controls (virus, no compound).

-

Incubation: Incubate the plates until CPE is complete in the virus control wells.

-

Quantification of CPE: The extent of CPE can be observed microscopically. For a quantitative measurement, the remaining viable cells can be stained with crystal violet. The dye is then eluted, and the absorbance is read on a plate reader.

-

Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration compared to the virus control. The EC50 or IC50 is determined from the dose-response curve.

Conclusion

The morpholine scaffold continues to be a highly valuable component in the design of novel therapeutic agents. The screening methods outlined in this guide provide a robust framework for the evaluation of morpholine derivatives for their anticancer, antibacterial, antifungal, and antiviral activities. A thorough understanding and application of these experimental protocols are crucial for identifying and advancing promising lead compounds in the drug discovery pipeline. The structured presentation of quantitative data and the visualization of complex biological processes aim to facilitate a deeper understanding and further exploration of the vast therapeutic potential of morpholine-containing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. benchchem.com [benchchem.com]

- 6. protocols.io [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 15. pblassaysci.com [pblassaysci.com]

- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

The Pharmacological Potential of Ethyl 2-(morpholin-3-yl)acetate Analogues: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of centrally acting agents. Its inherent physicochemical properties often confer favorable pharmacokinetics, including enhanced blood-brain barrier permeability and metabolic stability. This technical guide explores the pharmacological potential of a specific, yet underexplored, class of morpholine derivatives: ethyl 2-(morpholin-3-yl)acetate analogues. While direct pharmacological data for this specific scaffold is limited in the public domain, this document provides a comprehensive framework for its evaluation. By examining the established pharmacology of structurally related morpholine-containing compounds, we delineate a strategic path for the investigation of these novel analogues. This guide summarizes key quantitative data from related compounds, details essential experimental protocols for their characterization, and visualizes critical workflows and signaling pathways to facilitate future research and development in this promising area.

The Morpholine Scaffold: A Privileged Structure in CNS Drug Discovery

The morpholine ring is a recurring motif in a multitude of approved and investigational drugs targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from a unique combination of structural and physicochemical properties that are highly advantageous for CNS drug design. The presence of both a basic nitrogen and an ether oxygen atom within the six-membered ring allows for a fine-tuning of lipophilicity and hydrophilicity, a critical balance for effective blood-brain barrier penetration.[1][2][3] Furthermore, the morpholine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, contributing to target affinity and selectivity.[4] Its metabolic stability is another key feature, often leading to improved pharmacokinetic profiles.[1] These attributes collectively position the morpholine scaffold as a valuable building block for the development of novel CNS therapeutics.

Potential Pharmacological Targets for this compound Analogues

Based on the pharmacological activities of other morpholine-containing compounds, analogues of this compound could potentially modulate a range of CNS targets. The structural similarity to other known CNS agents suggests that these compounds may exhibit activity as receptor antagonists or enzyme inhibitors.

Data from Structurally Related Morpholine Derivatives

To inform the potential pharmacological profile of this compound analogues, quantitative data from structurally related morpholine-containing compounds with demonstrated CNS activity are summarized below. It is important to note that these are not direct analogues but serve as a predictive reference.

| Compound Class | Target | Assay Type | Quantitative Data (Kᵢ, IC₅₀, etc.) | Reference |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 Receptor | Radioligand Binding | Kᵢ = 42 nM | [5] |

| Chalcone Derivative with Morpholine Moiety | Acetylcholinesterase (AChE) | Enzyme Inhibition | Kᵢ = 11.13 ± 1.22 µM | [6] |

| Chalcone Derivative with Morpholine Moiety | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Kᵢ = 8.74 ± 0.76 µM | [6] |

| Pyrrole-2-carboxylic Acid Derivatives with Morpholine | Endothelin A (ETₐ) Receptor | Radioligand Binding | - | [7] |

Key Experimental Protocols for Pharmacological Characterization

The following section details standardized experimental protocols crucial for elucidating the pharmacological profile of novel this compound analogues.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[8][9]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]-labeled) and varying concentrations of the test compound are incubated with the receptor-containing membranes.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[8]

Enzyme Inhibition Assays

For assessing the potential of the analogues to inhibit enzymes like cholinesterases, a colorimetric assay is commonly employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.

General Protocol (Ellman's Method for Cholinesterase Inhibition):

-

Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the target enzyme (e.g., AChE).

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound in a suitable buffer.

-

Reaction Initiation: The substrate and DTNB are added to initiate the enzymatic reaction. The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement: The absorbance of the yellow product is measured spectrophotometrically over time.

-

Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization of Key Processes

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel CNS agents, such as the proposed this compound analogues.

Caption: A streamlined workflow for CNS drug discovery and development.

Hypothetical Signaling Pathway Modulation

This diagram depicts a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for CNS drugs, which could be modulated by novel morpholine analogues.

Caption: A potential GPCR signaling pathway modulated by a morpholine analogue.

Conclusion

While the pharmacological profile of this compound analogues remains to be elucidated, the well-established precedent of the morpholine scaffold in CNS drug discovery provides a strong rationale for their investigation. This guide offers a foundational framework for researchers and drug development professionals to embark on the synthesis, characterization, and evaluation of this novel class of compounds. The provided experimental protocols and conceptual workflows are intended to streamline the research process and unlock the therapeutic potential of these promising molecules. Future studies focusing on the systematic evaluation of these analogues against a panel of CNS targets are warranted and could lead to the identification of novel drug candidates for a variety of neurological and psychiatric disorders.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and endothelin receptors binding affinity of new 1,3,5- substituted pyrrole-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Receptor-Ligand Binding Assays [labome.com]

In-vitro Evaluation of Novel Morpholine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro evaluation of novel morpholine compounds, with a focus on their potential as anticancer agents. It includes a summary of cytotoxicity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary: Cytotoxicity of Novel Morpholine Compounds

The following tables summarize the in-vitro cytotoxic activity of various novel morpholine compounds against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Morpholine Substituted Quinazoline Derivatives

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data from a study on morpholine substituted quinazoline derivatives, which were found to be non-toxic to HEK293 (non-cancerous) cells at 25 µM, suggesting anticancer potential.[1]

Table 2: Cytotoxicity of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 (Liver Cancer) Cell Line

| Compound | IC50 (µM) |

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

| Sorafenib (Standard) | 5.2 ± 0.07 |

These compounds demonstrated varied responses, with some exhibiting significant activity.

Table 3: Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | 0.63 ± 0.02 |

| 10h | - | 0.087 ± 0.007 | - |

These compounds showed potent and selective cytotoxicity against the tested cancer cell lines with minimal toxicity towards normal Vero cells.[2]

Table 4: Cytotoxicity of Pyrimidine-Morpholine Hybrids

| Compound | SW480 (Colorectal Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |

| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 5-Fluorouracil (Standard) | 4.90 ± 0.83 | - |

| Cisplatin (Standard) | 16.10 ± 1.10 | - |

Compound 2g was identified as a particularly potent agent against the SW480 cell line.[3]

Table 5: Cytotoxicity of Morpholine-Benzimidazole-Oxadiazole Derivatives against HT-29 (Colon Cancer) Cell Line

| Compound | IC50 (µM) |

| 5c | 17.750 ± 1.768 |

| 5h | - |

| 5j | 9.657 ± 0.149 |

These compounds were also evaluated for their inhibitory effects on VEGFR-2.[4]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Novel morpholine compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the morpholine compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the compounds) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5][6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

2.1.2. SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[7]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Novel morpholine compounds

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% acetic acid)

-

Solubilization buffer (10 mM Tris base, pH 10.5)[8]

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After compound incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[8]

-

Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[7][8] Allow the plates to air dry completely.[8]

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

-

Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 510-565 nm.[8][9]

-

Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.

Materials:

-

Flow cytometer

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating them with the morpholine compounds for a desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle phase distribution by flow cytometry based on DNA content.

Materials:

-

Flow cytometer

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol[12]

-

PI staining solution (containing PI and RNase A in PBS)[1]

Procedure:

-

Cell Harvesting: Harvest cells after treatment with morpholine compounds.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[12][13]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for the in-vitro evaluation of novel morpholine compounds.

Caption: General workflow for in-vitro evaluation of morpholine compounds.

Signaling Pathways

3.2.1. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some morpholine derivatives have been investigated as VEGFR-2 inhibitors.[4]

Caption: Simplified VEGFR-2 signaling cascade.

3.2.2. mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt pathway and is a validated target in cancer therapy.[2][14]

Caption: Key components of the PI3K/Akt/mTOR signaling pathway.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. SRB assay for measuring target cell killing [protocols.io]

- 9. tiarisbiosciences.com [tiarisbiosciences.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

Ethyl 2-(morpholin-3-yl)acetate: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Ethyl 2-(morpholin-3-yl)acetate. The document covers key aspects of procurement, synthesis, and potential biological relevance, with a focus on providing practical information for laboratory applications.

Sourcing and Procurement of this compound and Related Isomers

The availability of this compound and its isomers can vary between suppliers. For research and development purposes, it is crucial to consider the specific isomer required, as the substitution pattern on the morpholine ring significantly impacts its chemical and biological properties. The following table summarizes publicly available information from various chemical suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) | Notes |

| 2a biotech | This compound | 81684-84-6 | 96%+ | Not specified | Requires login/inquiry | The target compound of this guide. |

| BLDpharm | (R)-Mthis compound hydrochloride | 1217685-44-3 | Not specified | Not specified | Requires login/inquiry | The (R)-enantiomer of the methyl ester hydrochloride salt. |

| Chem-Impex | Morpholin-2-yl-acetic acid ethyl ester | 503601-25-0 | ≥ 96% (HPLC) | 100mg, 250mg, 1g | $160.34, $317.68, $656.28 | An isomer with the acetate group at the 2-position of the morpholine ring.[1] |

| CymitQuimica | Ethyl 2-morpholinoacetate | 3235-82-3 | 97% | 1g, 5g, 10g, 25g, 100g | €25.00, €31.00, €56.00, €87.00, €189.00 | The N-substituted isomer (acetate group on the nitrogen). |

| Simson Pharma Limited | Ethyl 2-morpholinoacetate | 3235-82-3 | Not specified | Not specified | Requires inquiry | The N-substituted isomer. |

| Synthonics Research Laboratories | Ethyl Morpholin-4-yl Acetate | 3235-82-3 | Not specified | 100g | ₹ 32000 | The N-substituted isomer. |

Experimental Protocols: Synthesis of Morpholine Acetate Derivatives

Proposed Synthesis of this compound

This proposed two-step synthesis involves the N-benzylation of a commercially available morpholin-3-ylacetic acid precursor, followed by esterification and subsequent debenzylation.

Step 1: N-Benzylation of a Morpholin-3-yl Precursor

A suitable starting material, such as a protected morpholin-3-ylacetic acid derivative, would first be N-benzylated to protect the secondary amine.

-

Reaction: To a solution of the morpholin-3-ylacetic acid derivative in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and benzyl bromide.

-

Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Esterification

The resulting N-benzyl-morpholin-3-ylacetic acid is then esterified.

-

Reaction: Dissolve the N-benzylated acid in ethanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Conditions: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Debenzylation to Yield this compound

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.

-

Reaction: Dissolve the N-benzyl-ethyl 2-(morpholin-3-yl)acetate in methanol and add a palladium on activated charcoal catalyst (Pd/C).

-

Conditions: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 10-12 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Experimental Workflow for Synthesis

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

Morpholine-containing compounds are of significant interest in drug discovery due to their favorable physicochemical properties and their ability to interact with various biological targets. A prominent pathway often implicated in the mechanism of action of morpholine derivatives is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

While the specific interaction of this compound with the PI3K/Akt/mTOR pathway has not been explicitly detailed in the available literature, the morpholine scaffold is a common feature in known inhibitors of this pathway. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, providing a conceptual framework for investigating the potential biological activity of novel morpholine derivatives like this compound.

PI3K/Akt/mTOR Signaling Pathway

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its procurement, a plausible synthetic strategy, and its potential biological context within the well-established PI3K/Akt/mTOR signaling pathway. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related morpholine derivatives. It is recommended that researchers consult the original literature and supplier documentation for the most accurate and up-to-date information.

References

Safety and handling of Ethyl 2-(morpholin-3-yl)acetate

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(morpholin-3-yl)acetate

This guide provides comprehensive safety, handling, and experimental information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 81684-84-6[1][2] |

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol [3] |

| Synonyms | MORPHOLIN-3-YL-ACETIC ACID ETHYL ESTER[3] |